2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid
Overview
Description
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative with a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a phenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-4-phenylquinoline followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for acylation. The reactions are usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) under reflux conditions.
Major Products Formed
Oxidation: 2-(6-Bromo-2-oxo-4-phenylquinolin-3-yl)acetic acid.
Reduction: 2-(2-Hydroxy-4-phenylquinolin-3-yl)acetic acid.
Substitution: 2-(6-Azido-2-hydroxy-4-phenylquinolin-3-yl)acetic acid.
Scientific Research Applications
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the bromine and phenyl groups, making it less potent in certain applications.
4-Hydroxyquinoline: Similar structure but with different substitution patterns, leading to varied biological activities.
2-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acid: Chlorine instead of bromine, which may alter its reactivity and biological properties.
Uniqueness
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The combination of the hydroxyl, phenyl, and acetic acid groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKVDFRKLWQRDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331245 | |
Record name | 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65418-09-9 | |
Record name | 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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